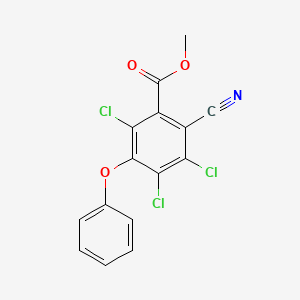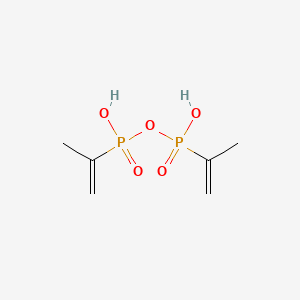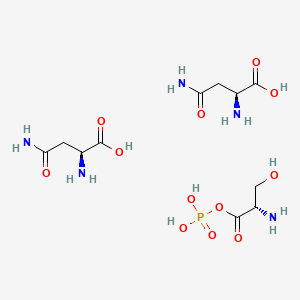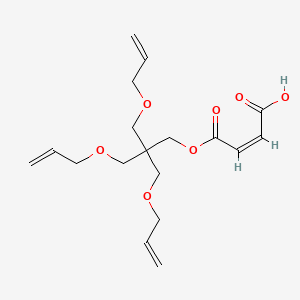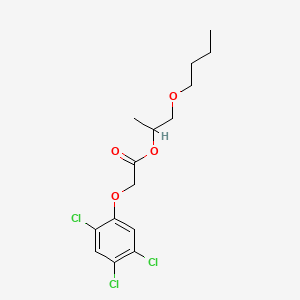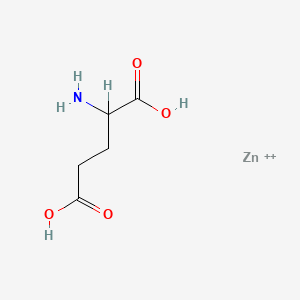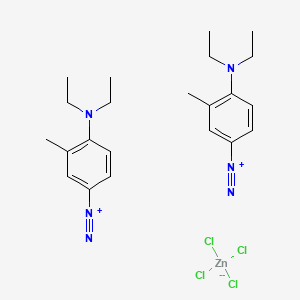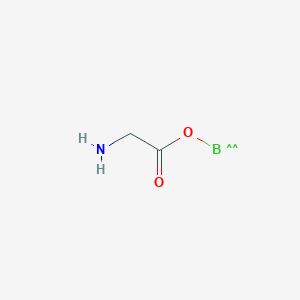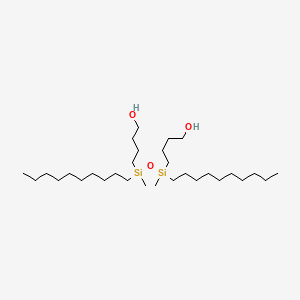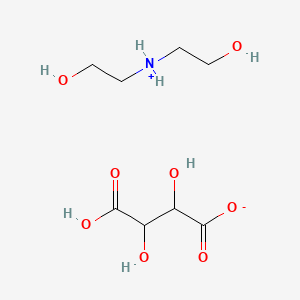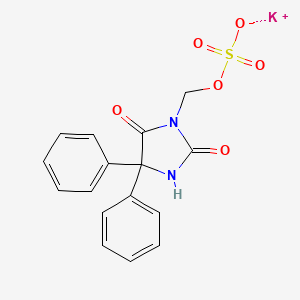
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt: is a chemical compound with a complex structure that includes an imidazolidinedione core, diphenyl groups, and a sulfooxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt typically involves multiple steps:
Formation of the Imidazolidinedione Core: This step involves the reaction of urea with an appropriate diketone under acidic or basic conditions to form the imidazolidinedione ring.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazolidinedione core in the presence of a Lewis acid catalyst.
Attachment of the Sulfooxy Methyl Group: This step involves the reaction of the imidazolidinedione derivative with a sulfonating agent, such as chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfone derivatives.
Reduction: The imidazolidinedione ring can be reduced under specific conditions to form imidazolidine derivatives.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-: Similar structure but with a methyl group instead of the sulfooxy methyl group.
2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-: Similar structure but with a phosphonooxy group instead of the sulfooxy group.
Uniqueness
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt is unique due to the presence of the sulfooxy methyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
85643-18-1 |
|---|---|
Molecular Formula |
C16H13KN2O6S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
potassium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl sulfate |
InChI |
InChI=1S/C16H14N2O6S.K/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H,21,22,23);/q;+1/p-1 |
InChI Key |
MSSCSSVIPDWNSN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COS(=O)(=O)[O-])C3=CC=CC=C3.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



